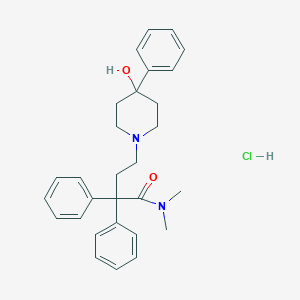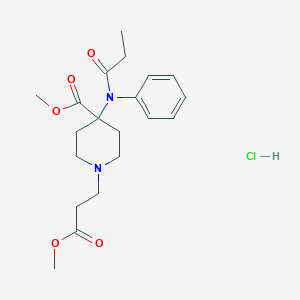![molecular formula C10H12N6O3S B031151 (6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 82549-51-7](/img/structure/B31151.png)
(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally related cephalosporin compounds typically involves several key steps, including the acylation of starting materials like 7-amino cephalosporanic acid (7-ACA), followed by protection of the amino group and esterification. The processes are designed to introduce specific functional groups to the molecule, enabling the formation of the complex cephalosporin structure. These methods aim for high yield and purity of the target compound, which is then characterized using techniques like IR and 1H NMR spectroscopy (Deng Fu-li, 2007).
Molecular Structure Analysis
The molecular structure of cephalosporin derivatives has been extensively studied through vibrational spectroscopy and quantum chemical calculations. These studies provide detailed information on the geometric structure, vibrational wavenumbers, and electronic properties of the molecules. The molecular structure analysis helps in understanding the conformational stability and reactivity of the compound (M. Ramalingam, V. Sethuraman, N. Sundaraganesan, 2011).
Chemical Reactions and Properties
Cephalosporin compounds undergo various chemical reactions, including hydrolysis, rearrangement, and condensation, to form structurally diverse derivatives with potential biological activity. These reactions are crucial for modifying the chemical structure to enhance the compound's pharmacological properties. The study of these chemical reactions provides insights into the reactivity and mechanism of action of cephalosporin compounds (A. G. Baxter, R. J. Stoodley, 1976).
Physical Properties Analysis
The physical properties of cephalosporins, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration and the presence of different functional groups. Studies on pseudopolymorphism and phase stability provide valuable information on how these properties affect the compound's stability and formulation. Understanding the physical properties is essential for the development of pharmaceutical formulations (K. Ashizawa, K. Uchikawa, T. Hattori, Y. Ishibashi, T. Sato, Y. Miyake, 1989).
Chemical Properties Analysis
The chemical properties of cephalosporin derivatives, including their reactivity with various reagents and their behavior under different chemical conditions, are critical for their therapeutic efficacy. Studies on the synthesis and properties of related compounds explore the relationship between the chemical structure and biological activity, aiming to discover new drugs with improved properties (S. Fedotov, A. S. Hotsulia, 2023).
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
One area of research involves the synthesis of derivatives of this compound. For example, Deng Fu-li (2007) successfully synthesized Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylideneamino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate from 7-amino cephalosporanic acid with a yield of 84.6%, characterized by IR and 1HNMR (Deng Fu-li, 2007). Additionally, Blau et al. (2008) report the synthesis and NMR characterization of cephalosporin derivatives, which include a compound similar to the requested chemical (Blau et al., 2008).
Antibacterial Activity
This compound and its derivatives have been studied for their antibacterial properties. For instance, Neu et al. (1979) tested its in vitro activity against gram-positive and gram-negative bacteria, comparing its efficacy to other cephalosporins (Neu et al., 1979). Bergmann et al. (1979) assessed its chemotherapeutic efficacy in bacterial murine infections, finding it markedly superior to cefazolin in certain strains (Bergmann et al., 1979).
Structural Elucidation and Impurity Analysis
Research has also been conducted on the structural elucidation and characterization of impurities in drugs related to this compound. Rao et al. (2007) isolated and characterized impurities in Cefdinir bulk drug, a related compound, using HPLC and other techniques (Rao et al., 2007).
Beta-lactamase Resistance
Another key area of research is the investigation of the compound's stability and resistance to beta-lactamase enzymes. Fu and Neu (1979) compared the beta-lactamase stability and inhibitory activity of this compound with other cephalosporins, finding it comparably effective (Fu & Neu, 1979).
Propriétés
IUPAC Name |
(6R,7R)-7-amino-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3S/c1-4-12-14-15(13-4)2-5-3-20-9-6(11)8(17)16(9)7(5)10(18)19/h6,9H,2-3,11H2,1H3,(H,18,19)/t6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSKNAZWQDHVKV-HZGVNTEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107248 | |
| Record name | (6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
CAS RN |
82549-51-7 | |
| Record name | (6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82549-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-, (6R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



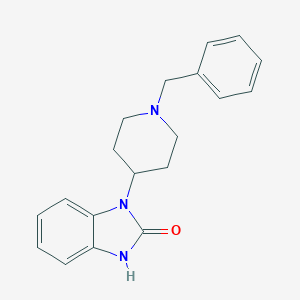
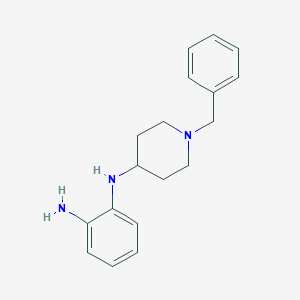
![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)


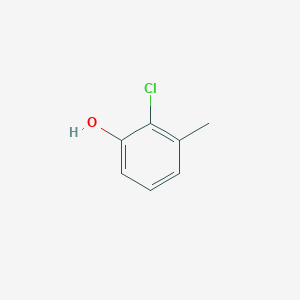




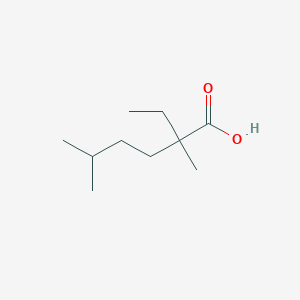
![2-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B31095.png)
